molecular formula C14H15ClN2O5S2 B2428728 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034525-95-4

3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2428728
CAS No.: 2034525-95-4
M. Wt: 390.85
InChI Key: UZJMGLNXUYFMKZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrrolidine ring and a thiazolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle and thiazolidine is a five-membered heterocycle with sulfur at the first position and nitrogen at the third position . These motifs are present in diverse natural and bioactive compounds .


Synthesis Analysis

Pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS .


Chemical Reactions Analysis

The synthesis of pyrrolidine and thiazolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of sulfur in thiazolidine enhances their pharmacological properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study on the synthesis of substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives revealed their potential as nonpeptide inhibitors of human heart chymase, suggesting a hydrophobic interaction and selectivity over other enzymes such as chymotrypsin and cathepsin G. Molecular modeling suggested interactions with the active site of chymase, consistent with observed structure-activity relationships (S. Niwata et al., 1997).

  • Research on novel substituted pyridines and purines containing 2,4-thiazolidinedione focused on their synthesis and evaluation for hypoglycemic and hypolipidemic activities in vitro and in vivo, identifying promising candidates for further pharmacological studies (Bok Young Kim et al., 2004).

  • Another study synthesized novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones and evaluated them as oral antihyperglycemic agents, finding several compounds effective in lowering glucose and insulin levels in mouse models of obesity and insulin resistance (J. Wrobel et al., 1998).

Molecular Design and Hypoglycemic Activity

  • A series of imidazopyridine thiazolidine-2,4-diones were designed, synthesized, and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity, leading to the selection of potent candidates for clinical studies (M. Oguchi et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The development of clinically active drugs often relies on the use of heterocyclic scaffolds . Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Therefore, these compounds have potential for future research and drug development.

Properties

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5S2/c1-22-12-3-2-10(6-11(12)15)24(20,21)16-5-4-9(7-16)17-13(18)8-23-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMGLNXUYFMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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